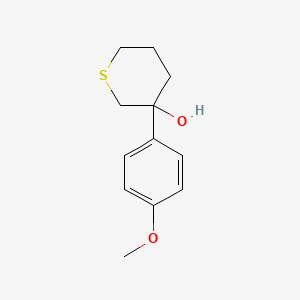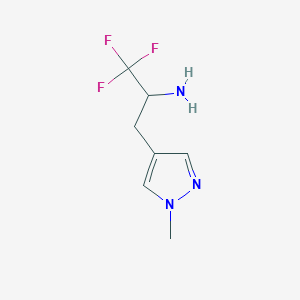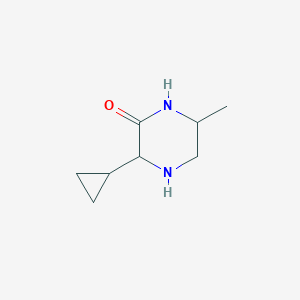![molecular formula C13H12F2N2O3S B13192767 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13192767.png)
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluoromethoxyphenyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoethanethiol with a suitable aldehyde or ketone to form the thiazolidine ring. The difluoromethoxyphenyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the difluoromethoxy group.
科学的研究の応用
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethoxyphenyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-Aminoethyl)-5-{[4-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione
- 3-(2-Aminoethyl)-5-{[4-chlorophenyl]methylidene}-1,3-thiazolidine-2,4-dione
- 3-(2-Aminoethyl)-5-{[4-fluorophenyl]methylidene}-1,3-thiazolidine-2,4-dione
Uniqueness
The presence of the difluoromethoxy group in 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione distinguishes it from similar compounds. This group enhances its chemical stability and influences its reactivity, making it a valuable compound for various applications.
特性
分子式 |
C13H12F2N2O3S |
|---|---|
分子量 |
314.31 g/mol |
IUPAC名 |
(5Z)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H12F2N2O3S/c14-12(15)20-9-3-1-8(2-4-9)7-10-11(18)17(6-5-16)13(19)21-10/h1-4,7,12H,5-6,16H2/b10-7- |
InChIキー |
HOCCGSMGONITOP-YFHOEESVSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)OC(F)F |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)
![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)


![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)

![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)

![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)
